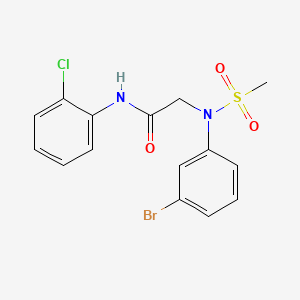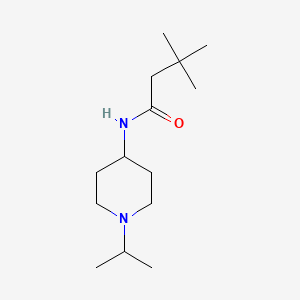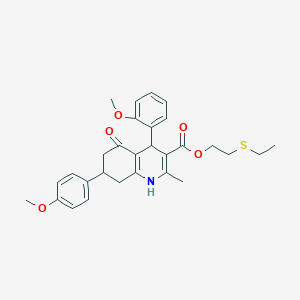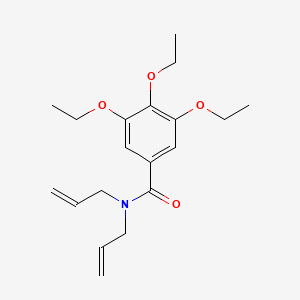
N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have numerous beneficial effects on various physiological processes.
Mechanism of Action
The mechanism of action of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 involves the stimulation of sGC, which is an enzyme that converts guanosine triphosphate (GTP) into cGMP. This increase in cGMP levels leads to the activation of various downstream signaling pathways, which ultimately result in vasodilation and other physiological effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have numerous biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been shown to improve endothelial function and reduce oxidative stress, which are key factors in the development of various disease conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 is its ability to selectively stimulate sGC without affecting other enzymes or receptors. This specificity allows for more targeted therapeutic interventions and reduces the risk of unwanted side effects. However, one limitation of this compound 41-2272 is its relatively short half-life, which can limit its effectiveness in certain disease conditions.
Future Directions
There are numerous future directions for the study of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 and its potential therapeutic applications. One area of focus is the development of more potent and selective sGC stimulators, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanisms of action of this compound 41-2272 and its effects on various physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of this compound 41-2272 in various disease conditions.
Synthesis Methods
The synthesis of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 involves a multi-step process that includes the reaction of 3-bromophenylamine with 2-chlorobenzoyl chloride, followed by the addition of methylsulfonyl chloride and subsequent reaction with glycine. The final product is obtained after purification and characterization by various analytical techniques.
Scientific Research Applications
N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. It has been shown to have vasodilatory effects and can increase the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule involved in various physiological processes.
Properties
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(12-6-4-5-11(16)9-12)10-15(20)18-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZWLZFAENKGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5083063.png)
![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5083074.png)

![N-(1-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5083101.png)
![butyl [5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5083105.png)

![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)

![(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B5083127.png)

![4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid](/img/structure/B5083149.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5083150.png)
